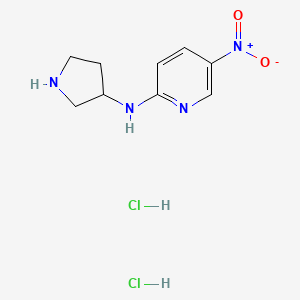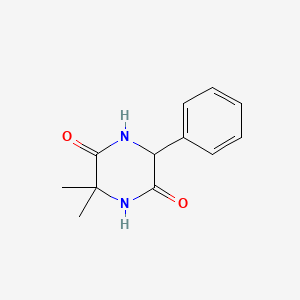
3,3-Dimethyl-6-phenylpiperazine-2,5-dione
Descripción general
Descripción
3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, two carbonyl groups attached to the nitrogen atoms, and two methyl groups and a phenyl group attached to the carbon atoms .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Affinity and Receptor Ligand Activity
- Studies on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including similar compounds to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, have shown potent ligand activities at 5-HT1A, 5-HT2A, and 5-HT7 receptors with potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Anticonvulsant Activity
- Research into 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones demonstrated that several compounds, including variants similar to this compound, were effective in various seizure models, indicating potential anticonvulsant activities (Kamiński et al., 2011).
Synthesis and Biological Properties
- The synthesis and evaluation of N-Mannich bases derived from 3,3-dimethyl-succinimides, closely related to this compound, have indicated anticonvulsant activity in electroshock and seizure tests (Kamiński et al., 2013).
Solid State Structures
- Studies into the molecular solids from bis(piperazine-2,5-diones) have examined the effects of side chain substitution on the conformations of the linked bis-diketopiperazines, offering insights into the molecular framework of compounds like this compound (Polaske et al., 2009).
Antimicrobial Activity
- Research into isoindoline-1,3-dione derivatives, related to this compound, has shown potential applicability in antimicrobial activities, particularly against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Synthesis of Cyclic Dipeptides
- The synthesis of cyclic dipeptides using the construction of the piperazine-2,5-dione ring from simple precursors, including compounds analogous to this compound, has been explored, contributing to the understanding of peptide chemistry (Quintero et al., 2018).
Catalytic Hydrogenation
- The Ir-catalyzed double asymmetric hydrogenation of diketopiperazines, which includes structures similar to this compound, provides an efficient method for the synthesis of cyclic dipeptides, showing significant potential in organic synthesis (Ge et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3,3-dimethyl-6-phenylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAOVZJNDPAQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



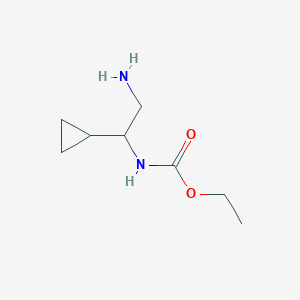

![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)


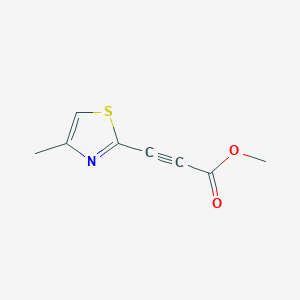


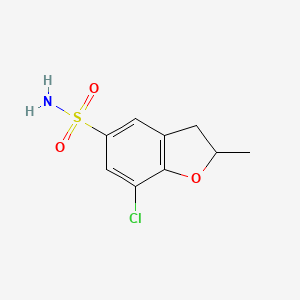
![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)
